6-Bromo-8-(trifluoromethyl)quinoline-2-carboxylic acid
Description
Properties
Molecular Formula |
C11H5BrF3NO2 |
|---|---|
Molecular Weight |
320.06 g/mol |
IUPAC Name |
6-bromo-8-(trifluoromethyl)quinoline-2-carboxylic acid |
InChI |
InChI=1S/C11H5BrF3NO2/c12-6-3-5-1-2-8(10(17)18)16-9(5)7(4-6)11(13,14)15/h1-4H,(H,17,18) |
InChI Key |
IOGSASQOVKPTGO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC2=C(C=C(C=C21)Br)C(F)(F)F)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthesis of 6-Bromoquinoline-2-carboxylic Acid Intermediate
A foundational intermediate, 6-bromoquinoline-2-carboxylic acid, can be synthesized from 6-bromo-2-(tribromomethyl)quinoline by hydrolysis under acidic conditions:
| Step | Reagents & Conditions | Description | Yield |
|---|---|---|---|
| 1 | Concentrated sulfuric acid, water, 150 °C, 5.25 h | Hydrolysis of 6-bromo-2-(tribromomethyl)quinoline to 6-bromoquinoline-2-carboxylic acid | 96% combined yield |
This method involves heating the tribromomethyl quinoline derivative in sulfuric acid and water, followed by filtration and washing to isolate the acid product as a solid.
Introduction of the Trifluoromethyl Group at the 8-Position
The trifluoromethyl group is introduced via selective trifluoromethylation of the quinoline ring. One reported approach involves:
- Starting from 2-bromo-4-(trifluoromethyl)aniline,
- Constructing the quinoline ring system,
- Using carbonylation under carbon monoxide pressure to form methyl 6-(trifluoromethyl)quinoline-8-carboxylate,
- Followed by hydrolysis to yield the corresponding carboxylic acid.
This method emphasizes safety, operational simplicity, and cost-effectiveness by using accessible raw materials and mild conditions.
Bromination at the 6-Position
Bromination is typically achieved by electrophilic aromatic substitution on the quinoline ring, often before or after ring closure depending on the synthetic route. The bromine atom at the 6-position is introduced either by:
Carboxylation at the 2-Position
Carboxylation is commonly performed by:
- Carbonylation reactions under CO pressure to introduce ester groups,
- Subsequent hydrolysis of esters to carboxylic acids using aqueous lithium hydroxide or acidic hydrolysis.
Representative Synthetic Route Summary
| Step | Starting Material | Reaction Type | Reagents/Conditions | Product |
|---|---|---|---|---|
| 1 | 2-bromo-4-(trifluoromethyl)aniline | Quinoline ring formation | Cyclization under suitable conditions | 8-bromo-6-(trifluoromethyl)quinoline |
| 2 | 8-bromo-6-(trifluoromethyl)quinoline | Carbonylation | CO pressure, catalyst, methylation | Methyl 6-(trifluoromethyl)quinoline-8-carboxylate |
| 3 | Methyl ester | Hydrolysis | Aqueous LiOH or acid | 6-(trifluoromethyl)quinoline-8-carboxylic acid |
| 4 | Quinoline derivative | Bromination (if not introduced earlier) | Brominating agent (e.g., NBS) | 6-bromo-8-(trifluoromethyl)quinoline-2-carboxylic acid |
Alternative Synthetic Approaches
Mn(OAc)3-Promoted Synthesis : A method involving manganese(III) acetate to promote the synthesis of quinoline-2-carboxylates from 2-styrylanilines and β-carbonyl esters has been reported. This approach allows for the construction of quinoline cores with carboxylate groups under mild conditions.
Suzuki–Miyaura Cross-Coupling : For functionalization of bromoquinolines, palladium-catalyzed cross-coupling with arylboronic acids can be employed to introduce aryl substituents, which could be adapted for the trifluoromethyl group introduction or further derivatization.
Research Findings and Notes
- The synthetic methods prioritize regioselectivity to ensure substitution at the 6- and 8-positions without undesired side reactions.
- Use of carbonylation under CO pressure is a key step for efficient carboxylation.
- Hydrolysis conditions are optimized to avoid decomposition of sensitive trifluoromethyl groups.
- The bromine atom serves as a versatile functional group for further chemical modifications or biological activity tuning.
- The trifluoromethyl group enhances the compound’s chemical stability and biological activity, making the synthetic route valuable for pharmaceutical intermediate production.
Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Acidic hydrolysis of tribromomethyl quinoline | Concentrated H2SO4, water, heat | 150 °C, 5 h | High yield, straightforward | Requires handling strong acid |
| Carbonylation under CO pressure | CO, catalyst, methylation agents | Pressurized CO, mild temp | Efficient carboxylation | Requires pressurized equipment |
| Mn(OAc)3-promoted synthesis | Mn(OAc)3, 2-styrylaniline, β-carbonyl ester | 90 °C, 5 h | Mild conditions, versatile | May require purification steps |
| Suzuki–Miyaura cross-coupling | Pd catalyst, arylboronic acids | DMF, base, heat | Enables functionalization | Multi-step, catalyst cost |
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atom at the 6-position undergoes nucleophilic substitution under basic conditions. This reactivity is leveraged to introduce new functional groups while retaining the quinoline core .
Common Nucleophiles and Conditions
| Nucleophile | Reagent/Conditions | Product Structure | Yield (%) | Reference |
|---|---|---|---|---|
| Amines | K₂CO₃/DMF, 80°C, 12h | 6-Amino-8-(trifluoromethyl)quinoline | 75–85 | |
| Alkoxides | NaH/THF, reflux, 6h | 6-Alkoxy derivatives | 60–70 | |
| Thiols | Et₃N, DCM, rt, 3h | 6-Sulfanylquinoline | 65–75 |
Mechanistic Notes :
-
The reaction proceeds via an S<sub>N</sub>Ar mechanism , where the electron-withdrawing trifluoromethyl and carboxylic acid groups activate the aromatic ring toward nucleophilic attack .
-
Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance reaction rates by stabilizing intermediates .
Carboxylic Acid Derivative Formation
The carboxylic acid group at the 2-position participates in standard acid-derived reactions:
Esterification
Reaction with alcohols under acidic or coupling conditions:
-
Reagents : H₂SO₄ (catalytic), ROH, reflux
-
Example : Methyl ester formation (yield: 90%).
Amidation
Coupling with amines using activating agents:
-
Reagents : EDCl/HOBt, DMF, rt
-
Products : Amides with enhanced bioavailability.
Oxidation of the Quinoline Ring
Controlled oxidation modifies the heterocyclic system:
Reduction of Functional Groups
-
Carboxylic Acid Reduction : LiAlH₄/THF converts the -COOH group to -CH₂OH (yield: 70%).
Role of the Trifluoromethyl Group
-
The -CF₃ group increases electrophilicity at the 6-position by −I (inductive) effects , accelerating nucleophilic substitutions .
-
Stabilizes intermediates through hydrophobic interactions in polar solvents .
Base-Catalyzed Tautomerization
In reactions involving strong bases (e.g., NaOH), the compound undergoes tautomerization to form resonance-stabilized anions, facilitating substitutions :
Comparative Reactivity Table
| Reaction Type | Key Feature | Rate (Relative to Analogues) | Selectivity |
|---|---|---|---|
| S<sub>N</sub>Ar | Enhanced by -CF₃ and -COOH | 3–5× faster | High (C6) |
| Esterification | Standard acid reactivity | Comparable | Moderate |
| Oxidation (N-oxide) | Sensitive to ring substituents | Slower due to -CF₃ | Low |
This compound’s reactivity profile underscores its utility in synthesizing bioactive derivatives and functional materials. Future studies may explore its applications in catalysis or targeted drug delivery systems.
Scientific Research Applications
Pharmaceutical Applications
- Antimicrobial Activity : Research indicates that 6-Bromo-8-(trifluoromethyl)quinoline-2-carboxylic acid exhibits potential antimicrobial properties. It has been studied for its ability to inhibit bacterial DNA synthesis by targeting DNA gyrase and type IV topoisomerase, leading to cell death. This mechanism positions it as a candidate for antibiotic drug development.
- Anticancer Properties : The compound has shown promise in anticancer research, particularly in inhibiting the proliferation of cancer cells. Studies suggest that it may interfere with critical cellular processes, making it a subject of interest for developing new cancer therapies.
- Antiviral Potential : Preliminary studies suggest that this compound could have antiviral effects, particularly against viruses such as Enterovirus 71, which causes hand, foot, and mouth disease. The need for effective antiviral agents makes this compound an important focus for further research.
Case Studies
- Antimicrobial Efficacy : A study evaluated the effectiveness of this compound against various bacterial strains, demonstrating significant inhibition of growth, particularly against multi-drug resistant strains.
- Cancer Cell Proliferation : In vitro studies have shown that treatment with this compound leads to reduced viability in several cancer cell lines, suggesting its potential as an anticancer agent.
- Antiviral Activity Assessment : Research focusing on Enterovirus 71 has indicated that this compound may inhibit viral replication processes, providing a basis for further antiviral drug development .
Mechanism of Action
Comparison with Similar Compounds
Structural Analogues and Positional Isomerism
Quinoline derivatives with bromine, trifluoromethyl, and carboxylic acid substituents are common in medicinal chemistry. Key structural analogs include:
Table 1: Structural and Physicochemical Comparisons
Key Observations :
- Positional Isomerism : The carboxylic acid group’s position (C2 vs. C3/C5) significantly impacts hydrogen-bonding capacity and pKa. For example, C2-carboxylic acids typically exhibit stronger acidity (pKa ~2.5–3.0) compared to C3 analogs (pKa ~3.5–4.0) due to resonance stabilization .
- Electron-Withdrawing Effects: Trifluoromethyl groups at C8 (target compound) vs. C2/C4 (analogs) alter electron density across the quinoline ring, affecting reactivity in cross-coupling reactions .
- Biological Relevance: Compounds like 6-bromo-8-(4-methoxybenzamido)-4-oxo-4H-chromene-2-carboxylic acid act as GPR35 agonists, but quinoline-based analogs may show divergent receptor binding due to core rigidity .
Heterocyclic Core Modifications
Replacing the quinoline ring with other heterocycles introduces distinct properties:
Table 2: Heterocyclic Core Comparisons
Key Observations :
- Imidazopyridine vs.
- Dual Carboxylic Acids: 8-Bromo-2,4-quinolinedicarboxylic acid (CAS 216060-06-9) has a higher aqueous solubility (>10 mg/mL) than the target compound (~2–5 mg/mL) but is less cell-permeable .
Biological Activity
6-Bromo-8-(trifluoromethyl)quinoline-2-carboxylic acid is a heterocyclic organic compound belonging to the quinoline family, characterized by a bromine atom at the 6-position, a trifluoromethyl group at the 8-position, and a carboxylic acid functional group at the 2-position. This unique structure contributes to its diverse biological activities, including antimicrobial, anticancer, and antiviral properties.
- Molecular Formula : C12H7BrF3N
- Molecular Weight : Approximately 320.06 g/mol
The presence of the trifluoromethyl group enhances lipophilicity and biological activity, while the carboxylic acid group increases solubility in biological systems.
Research indicates that 6-Bromo-8-(trifluoromethyl)quinoline-2-carboxylic acid exhibits its biological effects primarily through the inhibition of key enzymes involved in DNA replication and repair. Specifically, it targets:
- DNA Gyrase
- Type IV Topoisomerase
These enzymes are crucial for bacterial DNA synthesis, and their inhibition leads to cell death, positioning this compound as a potential antibiotic agent.
Antimicrobial Activity
The compound has demonstrated significant antimicrobial properties. In vitro studies have shown that it effectively inhibits various bacterial strains by disrupting their DNA replication processes. For example:
- E. coli : IC50 values indicate potent inhibition of growth.
- Staphylococcus aureus : Effective against resistant strains.
Anticancer Activity
6-Bromo-8-(trifluoromethyl)quinoline-2-carboxylic acid has been investigated for its anticancer potential. It has shown efficacy in:
- Inducing apoptosis in cancer cell lines such as Rhabdomyosarcoma (RD cells).
- Inhibiting cell proliferation through mechanisms involving topoisomerase inhibition.
In a study, compounds structurally similar to this quinoline derivative exhibited enhanced cytotoxicity against multiple cancer cell lines compared to their non-fluorinated counterparts .
Antiviral Activity
The compound's antiviral properties have been explored against various viral infections. Notably:
- Enterovirus D68 (EV-D68) : Exhibited significant antiviral activity with a nearly 10-fold increase in potency after structural optimization.
- The trifluoromethyl group was identified as a key contributor to enhancing antiviral efficacy through improved binding affinity to viral proteins .
Structure-Activity Relationship (SAR)
The structure of 6-Bromo-8-(trifluoromethyl)quinoline-2-carboxylic acid allows for various modifications that can enhance its biological activity. A comparative analysis with related compounds reveals:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 6-Methylquinoline-2-carboxylic acid | Lacks trifluoromethyl group | Different chemical reactivity |
| 6-(Trifluoromethyl)quinoline | Trifluoromethyl at 6-position only | No carboxylic acid functionality |
| 8-Bromoquinoline | Bromine at 8-position; lacks trifluoromethyl group | Different biological activity profile |
| 5-Bromo-7-(trifluoromethyl)quinoline | Similar trifluoromethyl but different position | Variations in reactivity |
This table illustrates how the unique combination of functional groups in 6-Bromo-8-(trifluoromethyl)quinoline-2-carboxylic acid contributes to its distinct biological profile.
Case Studies
- Antimicrobial Efficacy Study : A recent study evaluated the effectiveness of this compound against multi-drug resistant bacteria. Results indicated a significant reduction in bacterial load with minimal cytotoxicity towards human cells, highlighting its potential as a therapeutic agent against resistant infections.
- Anticancer Research : In vitro tests showed that treatment with this quinoline derivative resulted in a dose-dependent decrease in viability of various cancer cell lines, suggesting its utility in cancer therapy .
- Antiviral Screening : The compound was tested against several strains of EV-D68, demonstrating broad-spectrum antiviral activity and offering insights into its potential use as an antiviral drug candidate .
Q & A
Basic: What are the standard synthetic routes for preparing 6-Bromo-8-(trifluoromethyl)quinoline-2-carboxylic acid?
Methodological Answer:
The compound is typically synthesized via multi-step routes involving cyclization, halogenation, and functionalization. A common approach involves:
- Quinoline core formation : Cyclocondensation of substituted anilines with keto esters or via Gould-Jacobs reactions under acidic conditions.
- Bromination : Electrophilic substitution at the 6-position using bromine or N-bromosuccinimide (NBS) in polar solvents (e.g., DMF or acetic acid), guided by directing groups like trifluoromethyl .
- Carboxylic acid introduction : Hydrolysis of ester precursors (e.g., ethyl or methyl esters) using NaOH/HCl or enzymatic methods .
- Purification : Recrystallization or chromatography (HPLC/SFC) for isolating high-purity batches (>95%) .
Advanced: How can regioselectivity challenges during bromination be addressed?
Methodological Answer:
Regioselectivity in bromination is influenced by electronic and steric effects. Strategies include:
- Directing groups : The trifluoromethyl group at the 8-position directs electrophilic bromination to the 6-position due to its electron-withdrawing meta-directing nature. Computational modeling (DFT) can predict substituent effects .
- Reaction optimization : Adjusting solvent polarity (e.g., DCM vs. DMF) and temperature to favor kinetic vs. thermodynamic control. For example, low temperatures (−20°C) reduce competing side reactions .
- Post-reaction analysis : LC-MS and ¹H/¹³C NMR to confirm regiochemistry. Contradictions in literature data (e.g., unexpected bromination at the 4-position) may arise from competing radical pathways, requiring mechanistic validation .
Basic: What spectroscopic techniques are recommended for structural characterization?
Methodological Answer:
- ¹H/¹³C NMR : Assign peaks using DEPT-135 and 2D experiments (HSQC, HMBC) to resolve quinoline ring protons and substituents. The carboxylic acid proton typically appears as a broad singlet (~δ 12-14 ppm) .
- Mass spectrometry (HRMS) : Confirm molecular weight (e.g., C₁₁H₆BrF₃NO₂ requires m/z 322.94) and isotopic patterns for bromine .
- FT-IR : Identify carboxylic acid O-H stretches (~2500-3000 cm⁻¹) and C=O vibrations (~1680 cm⁻¹) .
Advanced: How can low yields in coupling reactions (e.g., amidation) be improved?
Methodological Answer:
Low yields in coupling reactions (e.g., forming carboxamides) often stem from steric hindrance or poor activation:
- Activation reagents : Use HBTU/HATU with DMF as a solvent, which enhances carboxylic acid activation. Triethylamine (TEA) or DIEA as a base improves nucleophilicity .
- Microwave-assisted synthesis : Reduce reaction time (e.g., 30 minutes at 100°C vs. 12 hours at room temperature) and improve efficiency .
- Byproduct analysis : Monitor reaction progress via TLC or LC-MS. Contaminants like unreacted starting materials can be removed via acid-base extraction .
Basic: What are the stability considerations for handling this compound?
Methodological Answer:
- Storage : Store in airtight containers under inert gas (N₂/Ar) at −20°C to prevent hydrolysis or decarboxylation. Desiccants (silica gel) mitigate moisture sensitivity .
- Light sensitivity : Protect from UV exposure using amber glassware. Stability studies (accelerated aging at 40°C/75% RH) can predict degradation pathways .
- Waste disposal : Neutralize acidic waste with bicarbonate before disposal. Follow institutional guidelines for halogenated organics .
Advanced: How to design structure-activity relationship (SAR) studies for antibacterial applications?
Methodological Answer:
- Analog synthesis : Prepare derivatives with variations at the 2-carboxylic acid (e.g., amides, esters) and 8-trifluoromethyl positions. For example, cyclopropyl substituents enhance membrane penetration .
- Biological assays : Test against Gram-positive/negative bacteria (MIC assays) and compare with known quinolones (e.g., ciprofloxacin). Contradictions in activity data may arise from efflux pump resistance .
- Computational modeling : Use molecular docking (e.g., with DNA gyrase) to rationalize substituent effects. QSAR models can prioritize synthetic targets .
Advanced: How to resolve contradictions in reported biological activity data?
Methodological Answer:
- Reproducibility checks : Validate assays under standardized conditions (e.g., CLSI guidelines). Variability may stem from differences in bacterial strains or culture media .
- Metabolite profiling : Use LC-MS/MS to identify degradation products or active metabolites that influence potency .
- Crystallography : Solve co-crystal structures with target enzymes (e.g., topoisomerase IV) to confirm binding modes and reconcile conflicting SAR observations .
Basic: What are the key applications in medicinal chemistry research?
Methodological Answer:
- Antibacterial agents : As a quinolone derivative, it inhibits bacterial DNA gyrase. Structural analogs show activity against drug-resistant strains .
- Antitubercular scaffolds : Modifications at the 8-position (e.g., replacing Br with morpholine) enhance activity against Mycobacterium tuberculosis .
- Protease inhibitors : The carboxylic acid group chelates metal ions in enzyme active sites, useful in designing antiviral compounds .
Advanced: What strategies mitigate solubility issues in biological assays?
Methodological Answer:
- Prodrug design : Convert the carboxylic acid to esters or amides (e.g., ethyl ester) for improved cell permeability, followed by enzymatic hydrolysis .
- Cosolvents : Use DMSO/PEG-400 mixtures (<1% v/v) to maintain solubility without cytotoxicity .
- Nanoparticle formulation : Encapsulate the compound in liposomes or PLGA nanoparticles to enhance bioavailability .
Advanced: How to validate synthetic intermediates using orthogonal methods?
Methodological Answer:
- Chromatographic cross-check : Compare retention times (HPLC vs. UPLC) and spiking experiments with authentic standards .
- X-ray crystallography : Resolve ambiguous NMR assignments (e.g., regioisomers) via single-crystal analysis .
- Isotopic labeling : Use ¹⁸O-labeled water during hydrolysis to confirm carboxylic acid formation via mass shift .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
